5-Chloro-6-methylpyridine-3-methanol
Overview
Description
5-Chloro-6-methylpyridine-3-methanol is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyridine-3-methanol can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylpyridine-3-methanol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 5-chloro-6-methylpyridine is coupled with a boronic acid derivative of methanol in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-6-methylpyridine-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methylpyridine-3-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpyridine-3-methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-3-methanol: Similar structure but lacks the methyl group at the 6-position.
5-Chloro-2-methylpyridine-3-methanol: Similar structure but has the methyl group at the 2-position instead of the 6-position.
Uniqueness
5-Chloro-6-methylpyridine-3-methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
(5-chloro-6-methylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHSDCFCPDBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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